4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
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Description
4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a useful research compound. Its molecular formula is C14H13N5O and its molecular weight is 267.29g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and thus, DNA. It is involved in the conversion of dihydrofolate to tetrahydrofolate, a reaction vital for cells to create nucleotides that are essential for DNA replication .
Mode of Action
This compound inhibits the activity of DHFR . By binding to the active site of the enzyme, it prevents the conversion of dihydrofolate to tetrahydrofolate . This inhibition disrupts the synthesis of nucleotides and impedes DNA replication, leading to cell death .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting DHFR . This inhibition disrupts the production of tetrahydrofolate, a co-factor required for the synthesis of purines, thymidylic acid, and certain amino acids . The disruption of these biochemical pathways leads to a decrease in DNA replication and cell proliferation .
Result of Action
The inhibition of DHFR by this compound leads to a decrease in DNA replication and cell proliferation . This makes it potentially useful in the treatment of diseases characterized by rapid cell growth, such as bacterial and parasitic infections, and some tumors .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 4-(5-Methyl-2-furyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine interacts with the enzyme dihydrofolate reductase (DHFR) . The nature of this interaction is inhibitory, with the compound preventing the normal function of DHFR .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to the enzyme DHFR, inhibiting its function This prevents the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides
Properties
IUPAC Name |
4-(5-methylfuran-2-yl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O/c1-8-6-7-11(20-8)12-17-13(15)18-14-16-9-4-2-3-5-10(9)19(12)14/h2-7,12H,1H3,(H3,15,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMHPJQBAHDTFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2N=C(NC3=NC4=CC=CC=C4N23)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.